An In-depth Technical Guide to the Chemical Properties of Isooctane
An In-depth Technical Guide to the Chemical Properties of Isooctane
Affiliation: Google Research
Abstract
Isooctane, systematically named 2,2,4-trimethylpentane, is a branched-chain alkane with the chemical formula C₈H₁₈.[1] It is a cornerstone compound in the petroleum industry, primarily serving as the standard 100-point reference for the octane rating of gasoline due to its excellent anti-knock properties.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of isooctane. It includes tabulated physical, thermodynamic, and safety data, detailed experimental protocols for determining key properties, and a discussion of its chemical reactivity, combustion, and spectroscopic characteristics. This document is intended for researchers, chemical engineers, and professionals in the fuel and chemical industries who require detailed and accurate information on this important hydrocarbon.
Introduction
Isooctane, or 2,2,4-trimethylpentane, is an isomer of octane.[2] It is a colorless, volatile liquid with a characteristic gasoline-like odor.[3][4][5] Its high resistance to auto-ignition (knocking) under compression makes it a critical component in high-performance fuels, such as those used in aviation and racing.[1] Industrially, isooctane is produced on a large scale by the alkylation of isobutene with isobutane.[6] Beyond its primary role as a reference fuel, it is also utilized as a non-polar solvent in chemical synthesis and analytical techniques like chromatography.[1][2]
Physical and Chemical Properties
The fundamental physical and chemical properties of isooctane are summarized in the tables below. These values have been compiled from various reputable chemical databases and safety data sheets.
| Property | Value | Source(s) |
| IUPAC Name | 2,2,4-Trimethylpentane | [1][7] |
| CAS Number | 540-84-1 | [1][7] |
| Molecular Formula | C₈H₁₈ | [1] |
| Molar Mass | 114.23 g/mol | [1][3][8][9] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Mild petroleum/gasoline-like | [1][3][4] |
| Density | 0.692 g/cm³ at 20°C | [1] |
| Boiling Point | 99.2 °C (210.6 °F) | [1][3][9] |
| Melting Point | -107.4 °C (-161.3 °F) | [1][3] |
| Vapor Pressure | 41 - 49.3 mmHg at 21-25°C | [1][3][4] |
| Vapor Density | 3.9 (Air = 1) | [3][4] |
| Refractive Index | 1.391 - 1.392 at 20°C | [1][3] |
| Viscosity | < 32 Saybolt Universal Seconds | [3] |
| Solvent | Solubility | Source(s) |
| Water | Insoluble (0.6 mg/L at 20°C) | [1][3][9] |
| Non-polar Solvents | Highly soluble (e.g., hexane, benzene, ether, chloroform) | [3][5][10] |
| Polar Organic Solvents | Somewhat soluble in absolute alcohol; miscible with acetone | [3] |
| Property | Value | Source(s) |
| Flash Point | -12 °C (10 °F) (Closed Cup) | [1][4] |
| Autoignition Temperature | 415 - 418 °C (779 - 784 °F) | [1][3][4] |
| Flammability Limits in Air | 1.0% - 4.6% by volume | [4] |
| Primary Hazards | Highly flammable liquid and vapor; Aspiration hazard; Skin irritant; May cause drowsiness or dizziness. | [11][12] |
Chemical Structure and Reactivity
As a branched-chain alkane, isooctane is relatively stable and unreactive compared to its straight-chain isomer, n-heptane.[2][13] This stability is the basis for its high octane rating.
The most significant chemical reaction involving isooctane is combustion. It is an exothermic process that releases a substantial amount of energy, making it an excellent fuel.[6] The complete combustion of isooctane in the presence of excess oxygen produces carbon dioxide and water.[6]
Complete Combustion Reaction: 2 C₈H₁₈(l) + 25 O₂(g) → 16 CO₂(g) + 18 H₂O(g) + Energy
The branched structure of isooctane reduces its reactivity at the low temperatures typical in the end-gases of spark-ignited engines, which is why it resists autoignition or "knocking".[13] The kinetics of isooctane oxidation are complex and have been the subject of extensive modeling studies, particularly for developing accurate combustion models for gasoline surrogates.[14][15][16]
// Invisible nodes for alignment p1 [shape=point, width=0]; p2 [shape=point, width=0];
isooctane -> p1 [style=invis]; oxygen -> p1 [style=invis]; p1 -> p2 [label="Combustion", arrowhead=vee]; p2 -> co2 [style=invis]; p2 -> water [style=invis]; p2 -> energy [style=invis]; } caption: "Complete combustion of isooctane."
The thermochemical properties of isooctane have been determined through both experimental and computational methods. The standard enthalpy of formation for the lowest energy conformer of isooctane is approximately -54.40 ± 1.60 kcal/mol, as determined by computational chemistry.[17] These thermodynamic parameters are critical for detailed kinetic modeling of its combustion behavior.[14]
Spectroscopic Data
Spectroscopic analysis is essential for the identification and quantification of isooctane.
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Infrared (IR) Spectroscopy : The IR spectrum of isooctane is characteristic of a saturated alkane. It displays strong C-H stretching vibrations in the 2950-2850 cm⁻¹ region and C-H bending vibrations around 1470-1365 cm⁻¹. The absence of bands associated with functional groups like O-H, C=O, or C=C is a key identifying feature.[18]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed structural information. The ¹H NMR spectrum of isooctane is complex due to its branched structure but shows distinct signals for the different types of methyl and methylene protons.
-
Mass Spectrometry (MS) : In electron ionization mass spectrometry (EI-MS), isooctane undergoes fragmentation. The molecular ion peak (M+) at m/z = 114 is often weak or absent. The most prominent peak is typically the t-butyl cation fragment at m/z = 57. Other common fragments include those at m/z = 41, 43, and 71.
Experimental Protocols
The octane number of a fuel is a measure of its resistance to knocking. Isooctane is the primary reference fuel that defines the 100 point on the octane scale, while n-heptane defines the 0 point. The most common experimental methods are the Research Octane Number (RON) and Motor Octane Number (MON) tests.[19]
Protocol: ASTM D2699 - Research Octane Number (RON)
This method determines the knock characteristics of motor fuels under relatively mild, low-speed operating conditions.[20][21]
-
Apparatus : A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.[20][22]
-
Principle : The test fuel's knocking intensity is compared to that of Primary Reference Fuel (PRF) blends. PRFs are mixtures of isooctane and n-heptane.[20]
-
Procedure :
-
The CFR engine is operated under standardized conditions (e.g., specific intake air temperature, engine speed).[22]
-
The sample fuel is introduced into the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed, measured by a detonation meter.
-
Various PRF blends (with known octane numbers) are then tested, bracketing the sample fuel's performance. The compression ratio is adjusted for each PRF to achieve the same standard knock intensity.
-
The Research Octane Number of the sample is the octane number of the PRF blend that gives the same knock intensity at the same compression ratio.[22]
-
Conclusion
Isooctane (2,2,4-trimethylpentane) is a compound of immense industrial importance, defined by its highly branched structure which imparts chemical stability and high anti-knock characteristics. Its well-characterized physical, chemical, and thermodynamic properties make it not only an ideal reference standard for the fuel industry but also a useful non-polar solvent. The standardized protocols for determining its key properties, such as the octane number, ensure consistent and reliable fuel quality assessment worldwide. Continued research into its complex combustion kinetics is vital for the development of next-generation engines and cleaner, more efficient fuels.
References
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- 5. solubilityofthings.com [solubilityofthings.com]
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- 11. vitol.com [vitol.com]
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- 13. cbe.buffalo.edu [cbe.buffalo.edu]
- 14. iso-Octane, Version 2 | Combustion [combustion.llnl.gov]
- 15. Frontiers | Experimental Investigation of the Pressure Dependence of Iso-Octane Combustion [frontiersin.org]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
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- 19. Octane Number Determination Methods [sh-sinpar.com]
- 20. matestlabs.com [matestlabs.com]
- 21. ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel - Savant Labs [savantlab.com]
- 22. store.astm.org [store.astm.org]
